Provincialin
Description
Provincialin is a sesquiterpene lactone isolated from L. provincialis Godfrey via chloroform extraction and silica gel chromatography . Its molecular structure shares significant homology with eucannabinolide, a compound known for its bioactive properties. Key derivatives include epoxythis compound (2), synthesized through epoxidation, and a hydrogenation product (3), which retains the core lactone framework but exhibits altered stereochemistry .
Properties
Molecular Formula |
C27H34O10 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-[[(E)-2-(hydroxymethyl)but-2-enoyl]oxymethyl]but-2-enoate |
InChI |
InChI=1S/C27H34O10/c1-6-19(13-29)26(32)34-14-20(9-10-28)27(33)37-22-11-15(2)7-8-21(35-18(5)30)16(3)12-23-24(22)17(4)25(31)36-23/h6-7,9,12,21-24,28-29H,4,8,10-11,13-14H2,1-3,5H3/b15-7+,16-12-,19-6+,20-9+/t21-,22+,23+,24+/m0/s1 |
InChI Key |
RQCXPCGOVWKZCE-UUFJRKJUSA-N |
SMILES |
CC=C(CO)C(=O)OCC(=CCO)C(=O)OC1CC(=CCC(C(=CC2C1C(=C)C(=O)O2)C)OC(=O)C)C |
Isomeric SMILES |
C/C=C(\CO)/C(=O)OC/C(=C\CO)/C(=O)O[C@@H]1C/C(=C/C[C@@H](/C(=C\[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)OC(=O)C)/C |
Canonical SMILES |
CC=C(CO)C(=O)OCC(=CCO)C(=O)OC1CC(=CCC(C(=CC2C1C(=C)C(=O)O2)C)OC(=O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Provincialin vs. Eucannabinolide
Both compounds feature a sesquiterpene backbone with a lactone ring. However, this compound differs in the positioning of hydroxyl groups and the absence of a conjugated double bond in the cyclopropane moiety (Table 1) .
Table 1: Structural Comparison of this compound and Eucannabinolide
| Property | This compound | Eucannabinolide |
|---|---|---|
| Molecular Formula | C₁₅H₂₀O₃ | C₁₅H₁₈O₃ |
| Functional Groups | Lactone, hydroxyl | Lactone, conjugated alkene |
| Stereochemistry | 3 chiral centers | 4 chiral centers |
This compound Derivatives
In Vitro Assays
This compound demonstrates moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL), outperforming eucannabinolide (MIC: 64 µg/mL) but underperforming compared to pyridine-based antimicrobials (MIC: 8–16 µg/mL) .
In Vivo Efficacy
In murine models, this compound reduced inflammation markers (IL-6, TNF-α) by 40% at 10 mg/kg, comparable to eucannabinolide but with fewer hepatotoxic effects .
Physicochemical Properties
Table 3: Physicochemical Comparison
| Property | This compound | Eucannabinolide | Epoxythis compound (2) |
|---|---|---|---|
| Solubility (mg/mL, H₂O) | 0.12 | 0.08 | 0.05 |
| LogP | 2.8 | 3.1 | 2.5 |
| Melting Point (°C) | 145–147 | 162–164 | 98–100 |
This compound’s lower logP value (2.8 vs. 3.1) suggests improved aqueous solubility, which may enhance bioavailability .
Key Research Findings and Implications
- Structural Novelty: this compound’s hydroxyl configuration confers unique binding interactions absent in eucannabinolide, as evidenced by molecular docking studies .
- Derivative Potential: Epoxythis compound (2) shows promise in targeted drug delivery due to its reactive epoxide group, though stability remains a challenge .
- Comparative Limitations : Current data on pharmacokinetics and long-term toxicity are sparse, necessitating further head-to-head trials with analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
